(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanamine
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Overview
Description
(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanamine: is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a trifluoromethyl group and a methyl group attached to a pyridine ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanamine typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method is the reaction of pyridine with trifluoromethylacetone, followed by further functionalization to introduce the methanamine group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its effects on cellular processes and its potential as a therapeutic agent .
Medicine: In medicine, this compound is investigated for its potential use in drug development. Its unique chemical properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the methanamine group, resulting in different chemical properties and applications.
(6-(Trifluoromethyl)pyridin-3-yl)methanol:
Uniqueness: (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to the combination of the trifluoromethyl, methyl, and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-7(8(9,10)11)6(3-12)4-13-5/h2,4H,3,12H2,1H3 |
InChI Key |
KGCAUQUXXNYIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CN)C(F)(F)F |
Origin of Product |
United States |
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